2-(4-Bromomethylphenyl)pyridine
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Overview
Description
2-(4-Bromomethylphenyl)pyridine is an organic compound with the chemical formula C12H10BrN. It is characterized by the presence of bromomethyl and pyridine functional groups. This compound is known for its applications in various chemical processes and is typically a colorless to light yellow solid that dissolves in solvents .
Preparation Methods
The preparation of 2-(4-Bromomethylphenyl)pyridine generally involves the reaction of 4-bromomethylbenzene and pyridine in a suitable reaction solvent. The reaction is typically carried out at room temperature, although the reaction time can be relatively long . Industrial production methods may involve optimized reaction conditions to improve yield and efficiency.
Chemical Reactions Analysis
2-(4-Bromomethylphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(4-Bromomethylphenyl)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-Bromomethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can lead to the formation of various products and intermediates, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
2-(4-Bromomethylphenyl)pyridine can be compared with other similar compounds, such as:
2-(4-Chloromethylphenyl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(4-Methylphenyl)pyridine: Lacks the halogen substituent, making it less reactive in certain types of reactions.
2-(4-Bromophenyl)pyridine: Similar structure but without the methyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various chemical processes .
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLQGHNSQXFQEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948694 |
Source
|
Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257907-04-3 |
Source
|
Record name | 2-[4-(Bromomethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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